molecular formula C13H23NO4 B613751 ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate CAS No. 1263046-12-3

ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

Cat. No. B613751
M. Wt: 257.33 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 g/mol. The IUPAC name for this compound is ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include keeping it cool, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-7-9-13(6,10(15)17-8-2)14-11(16)18-12(3,4)5/h7H,1,8-9H2,2-6H3,(H,14,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNUZALGJAHALH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C)(CC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)-

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